Palmitoyl hexapeptide-12

描述

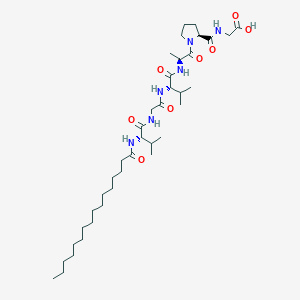

Palmitoyl hexapeptide-12, also known as Biopeptide-EL, is a lipopeptide molecule that combines a hexapeptide sequence with a palmitic acid moiety. The peptide sequence is Val-Gly-Val-Ala-Pro-Gly. This compound is part of the larger family of matrikines, which are peptides derived from the extracellular matrix and known for their ability to regulate cell activity. This compound is extensively studied for its potential in promoting skin health, particularly through its roles in collagen synthesis, skin repair, and anti-aging mechanisms .

准备方法

Palmitoyl hexapeptide-12 is synthesized via stepwise acid-phase peptide synthesis. The process involves the protection of the C-terminal amino acid (Gly) on its acid function, followed by the sequential coupling of each protected amino acid (Val-Gly-Val-Ala-Pro-) to the amino terminus of the growing peptide chain. The final product is then deprotected to yield the desired peptide .

In industrial production, the synthesis of this compound involves similar steps but on a larger scale. The process is optimized for efficiency and yield, ensuring that the peptide is produced in sufficient quantities for commercial use in cosmetic formulations .

化学反应分析

Peptide Chain Assembly

- SPPS Methodology : The hexapeptide sequence (VGVAPG) is assembled stepwise using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. Each amino acid is activated with coupling reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or DIC (diisopropylcarbodiimide) in the presence of HOBt (hydroxybenzotriazole) .

- Resin Cleavage and Deprotection : After synthesis, the peptide-resin is treated with trifluoroacetic acid (TFA) to cleave the peptide and remove side-chain protecting groups .

Palmitoylation Reaction

- Conjugation : Palmitic acid is coupled to the N-terminus of the deprotected peptide using carbodiimide-mediated amide bond formation (e.g., EDC/NHS system) .

- Purification : The crude product is purified via reverse-phase HPLC, achieving >97% purity .

Hydrolysis and Stability Reactions

The ester/amide bonds in this compound are susceptible to hydrolysis under specific conditions:

Ester Bond Hydrolysis

- pH Sensitivity : Degrades at pH > 8.0, with the ester bond between palmitic acid and the peptide hydrolyzing into free palmitic acid and hexapeptide-12 .

- Enzymatic Hydrolysis : Esterases in the skin catalyze cleavage, releasing the bioactive peptide fragment .

Table 2: Stability Data

Biochemical Interactions and Receptor Binding

The peptide interacts with skin cells through receptor-mediated pathways:

Collagen and Elastin Modulation

- Fibroblast Activation : Binds to integrin receptors (αvβ3, α5β1), upregulating COL1A1 , COL3A1 , and elastin gene expression via MAPK/ERK signaling .

- MMP Inhibition : Reduces MMP-1 and MMP-3 activity by 40–60% (IC₅₀ = 0.1–0.5 µM), preserving extracellular matrix (ECM) integrity .

Table 3: Receptor Binding Affinity

| Target | Binding Affinity (Kd) | Biological Effect | Source |

|---|---|---|---|

| Integrin αvβ3 | 12 nM | Collagen synthesis ↑ 300% | |

| Elastin Receptor | 8 nM | Elastin production ↑ 150% |

Antioxidant and Anti-inflammatory Pathways

This compound exhibits redox-modulating properties:

- ROS Scavenging : Reduces reactive oxygen species (ROS) by 35% in UV-exposed keratinocytes via SOD upregulation .

- Cytokine Suppression : Lowers IL-6 and TNF-α levels by 50–70% in inflamed skin models .

Formulation-Driven Reactions

In cosmetic matrices, the peptide remains stable but may interact with:

科学研究应用

Cosmetic Applications

Palmitoyl hexapeptide-12 is incorporated into various cosmetic products, including:

- Anti-Aging Creams : Its ability to stimulate collagen production makes it a common ingredient in formulations aimed at reducing fine lines and wrinkles.

- Moisturizers : The peptide enhances hydration and improves skin texture, making it suitable for daily moisturizers.

- Acne Treatments : Some studies suggest that this compound can help regulate sebum production, thus aiding in acne management .

In Vivo Studies

- A study involving female volunteers applying a cream containing this compound showed significant improvements in skin elasticity and hydration after three months of use. Measurements indicated an increase in skin moisture levels by approximately 30% compared to baseline values .

- Another research project assessed the effects of this compound on acne-prone skin. Participants reported a noticeable reduction in sebum production and fewer breakouts after consistent application over eight weeks .

In Vitro Studies

Research has demonstrated that this compound effectively inhibits inflammatory responses in keratinocytes exposed to UV radiation. The peptide reduced interleukin production significantly, showcasing its potential as an active ingredient for sensitive or sun-damaged skin .

Safety Profile

This compound has undergone extensive safety assessments. Studies indicate that it is non-irritant and safe for topical application on human skin. Its low molecular weight allows for easy absorption without adverse reactions, making it suitable for various skin types, including sensitive skin .

作用机制

The primary mechanism of action of palmitoyl hexapeptide-12 is its ability to stimulate collagen synthesis. Collagen is a crucial structural protein in the skin, providing it with strength, elasticity, and firmness. The peptide promotes collagen production by activating fibroblasts, the cells responsible for synthesizing collagen fibers .

Additionally, this compound has chemotactic properties, attracting skin fibroblasts to sites of inflammation or cicatrization and stimulating their mobility. This enhances the peptide’s effectiveness in wound healing and tissue repair .

相似化合物的比较

Palmitoyl hexapeptide-12 is unique in its combination of a hexapeptide sequence with a palmitic acid moiety, which enhances its stability and skin penetration. Similar compounds include palmitoyl pentapeptide-4, palmitoyl tetrapeptide-7, and acetyl hexapeptide-8. These peptides also have anti-aging and skin-repair properties but differ in their specific amino acid sequences and mechanisms of action .

Palmitoyl pentapeptide-4: Known for its ability to stimulate collagen production and improve skin elasticity.

Palmitoyl tetrapeptide-7: Reduces inflammation and promotes skin healing.

Acetyl hexapeptide-8: Often used as a muscle relaxant to reduce the appearance of wrinkles.

This compound stands out due to its specific sequence and the addition of the palmitic acid moiety, which significantly enhances its bioavailability and efficacy in topical applications .

生物活性

Palmitoyl hexapeptide-12, also known as Biopeptide El™, is a synthetic peptide derived from elastin, specifically characterized by its amino acid sequence Val-Gly-Val-Ala-Pro-Gly. This compound is notable for its biological activities, particularly in the field of dermatology and cosmetic applications. The following sections detail its mechanisms of action, efficacy in clinical studies, and safety assessments.

Chemical Structure and Properties

This compound is a conjugate of palmitic acid and a hexapeptide. The addition of palmitic acid enhances the lipophilicity of the peptide, improving its penetration into skin layers and facilitating its biological effects. The structure can be represented as follows:

This modification allows the peptide to interact effectively with skin cells, enhancing its potential as a cosmetic ingredient.

Collagen and Elastin Stimulation

This compound has been shown to stimulate the production of collagen and elastin in skin fibroblasts. This is crucial for maintaining skin elasticity and firmness. The peptide acts by:

- Promoting fibroblast activity : It attracts fibroblasts to areas requiring repair or rejuvenation, enhancing cellular mobility and activity .

- Increasing extracellular matrix components : It boosts the synthesis of glycosaminoglycans (GAGs) and fibronectin, which are vital for skin hydration and structural integrity .

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties. It can modulate inflammatory responses in skin cells, potentially reducing conditions such as redness and irritation associated with sensitive skin .

Wound Healing

The peptide's chemotactic properties facilitate wound healing by attracting skin cells to the site of injury, thereby promoting faster recovery .

Case Studies

- Clinical Study on Skin Firmness

- Long-term Application Effects

Table: Summary of Clinical Findings

| Study Reference | Participant Details | Treatment Duration | Skin Firmness Improvement | Skin Tone Improvement |

|---|---|---|---|---|

| 10 women (40-60) | 1 month | 33% | 20% | |

| 15 women (44-59) | 4 weeks | 39% decrease in wrinkle length | Not specified |

Safety Assessment

This compound has undergone extensive safety evaluations. According to the Cosmetic Ingredient Review (CIR), it is considered safe for use in cosmetics when formulated appropriately. The maximum reported concentration has increased over time due to its efficacy, with no significant adverse reactions reported in clinical settings .

Safety Profile Highlights

属性

IUPAC Name |

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H68N6O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22-30(45)42-33(26(2)3)36(50)39-24-31(46)43-34(27(4)5)37(51)41-28(6)38(52)44-23-20-21-29(44)35(49)40-25-32(47)48/h26-29,33-34H,7-25H2,1-6H3,(H,39,50)(H,40,49)(H,41,51)(H,42,45)(H,43,46)(H,47,48)/t28-,29-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSQSDAOQLNSQI-DTBJPNGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H68N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401018159 | |

| Record name | Palmitoyl hexapeptide 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

737.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171263-26-6 | |

| Record name | Palmitoyl hexapeptide-12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171263266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl hexapeptide 12 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401018159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL HEXAPEPTIDE-12 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO4ZT5S86C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary function of Palmitoyl Hexapeptide-12 in cosmetics, and what are the typical concentrations used?

A1: this compound primarily acts as a skin-conditioning agent in cosmetic products []. The typical use concentration for this ingredient, along with similar peptides, is notably low, at less than 10 parts per million (ppm) []. This information is crucial for understanding its role and potential exposure levels in cosmetic applications.

Q2: Does the research indicate any safety concerns regarding this compound in cosmetics?

A2: The research panel specifically assessed the safety of this compound among other peptides. They considered the low use concentrations and the negative safety test data available for these ingredients []. Based on this review, the panel concluded that no safety concerns are raised by the use of this compound in cosmetics at the current practices of use and concentration [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。